Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate
CAS No.:
Cat. No.: VC15800243
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate |
| Standard InChI | InChI=1S/C11H17NO3/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13/h2-7,12H2,1H3 |
| Standard InChI Key | SZBFBEZMGNARBK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C12CCC(CC1)(CC2=O)N |
Introduction
Chemical Identity and Structural Profile
Molecular Characteristics
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate has the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . Its IUPAC name, ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate, reflects the bicyclic framework with substituents at the 1-, 2-, and 4-positions. The compound’s structural rigidity arises from the bicyclo[2.2.2]octane system, which imposes a chair-like conformation, optimizing spatial orientation for molecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1544662-57-8 | |
| Molecular Formula | C₁₁H₁₇NO₃ | |
| Molecular Weight | 211.26 g/mol | |
| IUPAC Name | Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate | |
| SMILES | CCOC(=O)C12CCC(CC1)(C(=O)N2)N |
Structural Analysis and Conformational Stability
X-ray crystallography and computational studies of analogous bicyclo[2.2.2]octane derivatives reveal a strained yet stable framework with bond angles and lengths conducive to bioisosteric replacement of aromatic rings . The 2-oxo group introduces polarity, while the ethyl carboxylate enhances solubility in organic solvents. Nuclear magnetic resonance (NMR) spectra of related compounds show distinct signals for the amino (δ 1.5–2.0 ppm) and carbonyl (δ 170–175 ppm) groups, confirming the substituents’ electronic environments .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate typically involves multi-step reactions starting from bicyclo[2.2.2]octanone precursors. A patented method outlines the following sequence:
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Alkylation: Bicyclo[2.2.2]octanone is alkylated with ethyl chloroacetate to introduce the carboxylate moiety.
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Amination: The ketone group at position 2 is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride.
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Oxidation: Selective oxidation of a secondary alcohol intermediate yields the 2-oxo group.
Recent optimizations focus on iodocyclization strategies, where cyclohexene derivatives undergo iodine-mediated ring closure to form the bicyclic core . For example, treatment of alkenyl alcohols with molecular iodine in acetonitrile achieves cyclization in yields exceeding 70% .
Industrial-Scale Production Challenges
Scalability remains hindered by the need for chromatographic purification and low yields in amination steps (40–50%). Advances in flow chemistry and catalytic methods, such as palladium-catalyzed cross-couplings, are being explored to improve efficiency .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The bicyclo[2.2.2]octane system serves as a phenyl ring bioisostere, offering improved metabolic stability and reduced toxicity compared to aromatic counterparts . For instance, replacing a para-substituted phenyl group in a myeloperoxidase inhibitor with the bicyclo scaffold increased lipophilicity (LogP +0.3) while maintaining enzymatic inhibition (IC₅₀ = 12 nM) .
Enzyme Inhibition
Derivatives of this compound exhibit potent activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), critical targets in anticancer therapy . Structural analogs with thieno[2,3-d]pyrimidine moieties demonstrate dual inhibition, with IC₅₀ values in the nanomolar range .
Table 2: Biological Activities of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 6-Methyl thieno-pyrimidine | TS/DHFR | 8–12 | |
| Bicyclo[2.2.2]octane derivative | Myeloperoxidase | 12 |
Comparative Analysis with Related Bioisosteres
Bicyclo[2.2.2]Octane vs. Cubane
While cubane offers superior symmetry, it suffers from thermal instability (>150°C decomposition) . The bicyclo[2.2.2]octane core remains stable under physiological conditions, making it preferable for in vivo applications .
Advantages Over Bicyclo[1.1.1]Pentane
The larger ring system accommodates bulkier substituents without steric clash, enabling diverse functionalization .
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